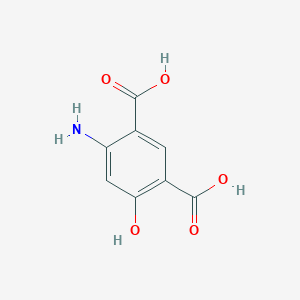

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid, also known as 4-amino-6-hydroxyisophthalic acid, is an organic compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol . This compound is characterized by the presence of amino, hydroxyl, and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid typically involves the nitration of isophthalic acid followed by reduction and hydrolysis steps. The nitration process introduces a nitro group, which is subsequently reduced to an amino group. The hydroxyl group is introduced through hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid groups can participate in acid-base reactions, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-3-hydroxybenzoic acid

- 4-Amino-2-hydroxybenzoic acid

- 4-Amino-5-hydroxyisophthalic acid

Comparison: 4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical versatility and potential biological activities .

Biologische Aktivität

4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid, commonly known as para-aminosalicylic acid (PAS), is a compound with significant biological activity, particularly in the treatment of tuberculosis (TB). This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

Structure and Composition

- Chemical Formula : C₇H₇N₁O₃

- Molecular Weight : 153.14 g/mol

- CAS Number : 65-49-6

- Synonyms : 4-Aminosalicylic acid, PAS

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in water |

| Toxicity | H302 (harmful if swallowed), H315 (causes skin irritation) |

4-Aminosalicylic acid primarily functions as a second-line agent in the treatment of drug-resistant Mycobacterium tuberculosis. Its mechanism involves:

- Inhibition of Folate Synthesis : PAS acts as a competitive inhibitor of para-aminobenzoic acid (PABA), disrupting folate synthesis which is crucial for bacterial growth.

- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress within cells .

- Anti-inflammatory Effects : PAS has been shown to modulate inflammatory pathways, contributing to its therapeutic effects in TB .

Therapeutic Applications

- Tuberculosis Treatment : PAS is utilized as an adjunct therapy for patients with multi-drug resistant TB. Clinical studies have demonstrated its efficacy when combined with other antitubercular agents .

- Potential in Cancer Therapy : Preliminary studies suggest that PAS may possess cytotoxic effects against certain cancer cell lines, indicating potential for further investigation in oncology .

Clinical Efficacy in Tuberculosis

A study published in the American Journal of Respiratory and Critical Care Medicine highlighted the effectiveness of PAS in treating patients with drug-resistant TB. The study involved a cohort receiving high doses of PAS (up to 12 g/day) alongside standard therapies. Results indicated a significant reduction in mycobacterial load and improved patient outcomes compared to controls .

Antioxidant Activity Research

Research conducted on the antioxidant properties of PAS found that it effectively reduced oxidative stress markers in vitro. The study utilized various assays (DPPH, ABTS) to measure radical scavenging activity, revealing that PAS demonstrated significant antioxidant capacity comparable to well-known antioxidants .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of PAS on cancer cell lines showed promising results. For instance, PAS exhibited an IC50 value of 29.21 µg/mL against HGC-27 gastric cancer cells, suggesting its potential role as an anti-cancer agent .

Eigenschaften

IUPAC Name |

4-amino-6-hydroxybenzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,10H,9H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBBHFYLFBKYNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.